molecular formula C34H53Cl3N8O3 B1258170 Volasertib trihydrochloride CAS No. 946161-17-7

Volasertib trihydrochloride

Cat. No.: B1258170
CAS No.: 946161-17-7
M. Wt: 728.2 g/mol
InChI Key: JFEPFDDQDQBWIL-NGDVEHRBSA-N
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Description

Volasertib trihydrochloride is an experimental small molecule inhibitor of the polo-like kinase 1 protein. It is being developed by Boehringer Ingelheim for use as an anti-cancer agent. This compound is part of a novel class of drugs called dihydropteridinone derivatives. It has shown promising activity in various cancer cell lines and xenograft models of human cancer .

Preparation Methods

The preparation of volasertib trihydrochloride involves a multi-step synthetic route. One method includes the nucleophilic substitution of an intermediate compound, 2-amino-7-ethyl-7,8-dihydro-5-methyl-8-isopropyl-6(5H)-pteridinone, with another intermediate, N-[trans-4-[4-(cyclopropylmethyl)-1-piperazinyl]cyclohexyl]-4-halo-3-methoxybenzamide. This method is characterized by its simple process, mild conditions, and minimal side effects, making it suitable for industrial production .

Chemical Reactions Analysis

Volasertib trihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This reaction involves the gain of electrons, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another.

Scientific Research Applications

Volasertib trihydrochloride has several scientific research applications, particularly in the field of oncology. It has shown clinical efficacy in a range of malignancies, with the most promising results seen in patients with acute myeloid leukemia. This compound is currently in phase III development as a potential treatment for patients with acute myeloid leukemia who are ineligible for intensive remission induction therapy . Additionally, it has been used in combination with low-dose cytarabine to improve response rates and event-free survival in patients with previously untreated acute myeloid leukemia .

Mechanism of Action

Volasertib trihydrochloride exerts its effects by competitively binding to the ATP-binding pocket of the polo-like kinase 1 protein. This protein is found in the nuclei of all dividing cells and controls multiple stages of the cell cycle and cell division. By inhibiting polo-like kinase 1, this compound prevents cell division, leading to cell cycle arrest and programmed cell death .

Comparison with Similar Compounds

Volasertib trihydrochloride is compared with other polo-like kinase inhibitors, such as BI 2536. While both compounds target the same protein, this compound is considered more potent and selective. Other similar compounds include dihydropteridinone derivatives, which share a similar chemical structure and mechanism of action .

Properties

IUPAC Name

N-[4-[4-(cyclopropylmethyl)piperazin-1-yl]cyclohexyl]-4-[[(7R)-7-ethyl-5-methyl-6-oxo-8-propan-2-yl-7H-pteridin-2-yl]amino]-3-methoxybenzamide;trihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H50N8O3.3ClH/c1-6-28-33(44)39(4)29-20-35-34(38-31(29)42(28)22(2)3)37-27-14-9-24(19-30(27)45-5)32(43)36-25-10-12-26(13-11-25)41-17-15-40(16-18-41)21-23-7-8-23;;;/h9,14,19-20,22-23,25-26,28H,6-8,10-13,15-18,21H2,1-5H3,(H,36,43)(H,35,37,38);3*1H/t25?,26?,28-;;;/m1.../s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFEPFDDQDQBWIL-NGDVEHRBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1C(=O)N(C2=CN=C(N=C2N1C(C)C)NC3=C(C=C(C=C3)C(=O)NC4CCC(CC4)N5CCN(CC5)CC6CC6)OC)C.Cl.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H53Cl3N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

728.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946161-17-7
Record name Volasertib trihydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0946161177
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VOLASERTIB TRIHYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O72812O5MN
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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